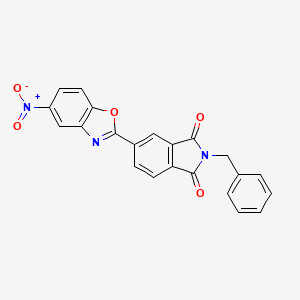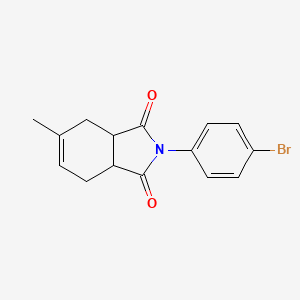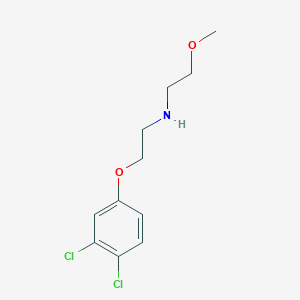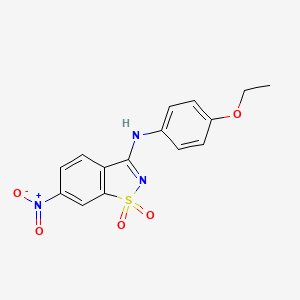
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the activity of NF-kappaB, a transcription factor involved in the regulation of inflammatory responses. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to induce cell cycle arrest and DNA damage in tumor cells. Inflammation research has shown that 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X can reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to inflamed tissues. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X in lab experiments include its high potency and specificity for its target enzymes and signaling pathways. However, the limitations of using 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X include its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
For research on 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X include the development of more efficient synthesis methods, the identification of new target enzymes and signaling pathways, and the optimization of dosing and delivery methods. Additionally, the potential applications of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X in other fields of research, such as cardiovascular disease and metabolic disorders, should be explored. Overall, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has the potential to be a valuable tool in scientific research and may have important implications for the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X involves several steps, including the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride to form 4-(trifluoromethyl)phenylacetic acid. The resulting compound is then reacted with methyl propargyl ether to obtain 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one. The synthesis method has been optimized to achieve high yields and purity of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X.
properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3O4/c1-4-11-27-16-10-9-15-18(25)17(13-5-7-14(26-3)8-6-13)20(21(22,23)24)28-19(15)12(16)2/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSTSPLPTYHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)


![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)
![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)


![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)